Methyl indoline-5-carboxylate
Description
Significance of Indoline (B122111) Core in Heterocyclic Chemistry
The indoline core is a fundamental heterocyclic system that has garnered immense interest from chemists due to its widespread occurrence and diverse applications. ekb.eg Its unique bicyclic structure provides a three-dimensional framework that is often a key determinant of biological activity.
The indoline scaffold is a near-ubiquitous component of a multitude of biologically active natural products, particularly alkaloids found in various plant, animal, and marine species. scispace.comrsc.orgrsc.org Many of these naturally occurring compounds exhibit significant pharmacological properties. rsc.org For instance, the essential amino acid tryptophan, a precursor to many indole-containing substances, underscores the fundamental role of this scaffold in biological systems. bohrium.comnjit.edu The indole (B1671886) nucleus, from which indoline is derived, is present in numerous alkaloids with potent physiological effects. rsc.org
In the realm of medicinal chemistry, the indoline scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.neteurekaselect.comnih.gov This versatility has made it a focal point for the design and development of new drugs targeting a wide range of diseases. researchgate.neteurekaselect.comnih.gov The indole nucleus and its derivatives are key components in drugs with antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. rsc.orgresearchgate.net The ability to functionalize the indoline ring at various positions allows for the creation of diverse chemical libraries for screening against different receptors. numberanalytics.com
The history of indole chemistry dates back to the 19th century, with its initial isolation from coal tar. numberanalytics.com The development of synthetic methods for creating the indole and, by extension, the indoline nucleus has been a central theme in organic chemistry. njit.edubohrium.com The Fischer indole synthesis, developed in 1883 by Emil Fischer, remains one of the most reliable methods for synthesizing substituted indoles. wikipedia.org Over the years, numerous other synthetic strategies have been developed, reflecting the enduring importance of this heterocyclic system. bohrium.comnih.gov These methods have been crucial for accessing the vast chemical space of indole and indoline derivatives for various applications. bohrium.com
Specific Focus: Methyl Indoline-5-carboxylate as a Key Building Block
Among the myriad of indoline derivatives, this compound has emerged as a particularly valuable synthetic intermediate. Its unique combination of a reactive indoline core and a strategically placed carboxylate group makes it a versatile tool for constructing more complex molecules.
This compound possesses a distinct set of structural and electronic features that govern its reactivity. The indoline ring system is amenable to various chemical transformations. The nitrogen atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. The methyl ester group at the 5-position provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. The compound is soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) but insoluble in water. chembk.com
| Property | Value |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| CAS Number | 141452-01-9 |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water |
Table 1: Physicochemical Properties of this compound chembk.comchemicalbook.com
The utility of this compound as a building block is evident in its application in the synthesis of a variety of complex molecules. rsc.org It serves as an intermediate in the preparation of other indoline derivatives and can be incorporated into larger molecular frameworks. chembk.com For instance, it can be used in the synthesis of compounds with potential applications in materials science, such as organic light-emitting diodes (OLEDs), and in the pharmaceutical industry for the development of anticancer drugs. chembk.com Its ability to be readily converted into other functional groups makes it a valuable starting material for the construction of intricate molecular architectures.
Delineation from Indole-5-carboxylate Derivatives
A crucial distinction must be made between this compound and its aromatic analog, methyl indole-5-carboxylate. The defining difference lies in the nature of the five-membered nitrogen-containing ring.
| Feature | This compound | Methyl Indole-5-carboxylate |
| Ring System | Fused benzene (B151609) and pyrrolidine (B122466) ring | Fused benzene and pyrrole (B145914) ring |
| Aromaticity | The pyrrolidine ring is saturated and non-aromatic. | The pyrrole ring is aromatic, contributing to a planar 10-π electron system. bhu.ac.in |
| Reactivity | The reactivity is characteristic of a secondary aniline (B41778) and a saturated heterocyclic system. The nitrogen is more basic, and the C2 and C3 positions are susceptible to oxidation (dehydrogenation) to form the corresponding indole. | The reactivity is governed by the aromaticity of the indole ring. It typically undergoes electrophilic substitution, preferentially at the C3 position. bhu.ac.in |
| Synthesis | Often synthesized by the reduction of methyl indole-5-carboxylate. sigmaaldrich.com | Can be prepared by methods such as the Fischer indole synthesis or esterification of indole-5-carboxylic acid. chemicalbook.comrsc.org |
The presence of the aromatic pyrrole ring in methyl indole-5-carboxylate makes it a precursor in the synthesis of this compound. sigmaaldrich.com The reactivity of the indole derivative is dominated by electrophilic substitution reactions, whereas the indoline derivative's chemistry is more akin to that of a substituted aniline, with the nitrogen atom being more nucleophilic. This fundamental structural and electronic difference dictates their respective applications in organic synthesis.
This compound: Properties, Synthesis, and Applications
This compound is a specific derivative of the indoline scaffold that serves as a valuable intermediate in various fields of chemical research.
Chemical and Physical Properties
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol chembk.com |
| CAS Number | 141452-01-9 chembk.com |
| Appearance | Solid |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. chembk.com |
| Boiling Point | Approximately 250°C chembk.com |
Synthesis
The primary route for the synthesis of this compound involves the chemical reduction of its aromatic precursor, methyl indole-5-carboxylate. sigmaaldrich.com This transformation specifically targets the double bond within the pyrrole ring of the indole structure, saturating it to form the corresponding pyrrolidine ring of the indoline.
Research Applications
This compound is a versatile building block utilized in several areas of research:
Organic Synthesis: It serves as a key intermediate for the synthesis of more complex and substituted indoline derivatives. chembk.com Its functional groups, the secondary amine and the methyl ester, provide handles for a variety of chemical transformations.
Medicinal Chemistry: The indoline scaffold is a recognized pharmacophore, and this compound is employed in the synthesis of novel compounds with potential therapeutic applications, including the development of anti-cancer agents. chembk.com
Materials Science: This compound has found utility as an intermediate in the creation of materials for electronic applications, such as organic light-emitting diodes (OLEDs). chembk.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAPQJBMJBCZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617968 | |
| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141452-01-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl Indoline 5 Carboxylate and Its Derivatives
Established and Novel Synthetic Routes
A primary and direct route to methyl indoline-5-carboxylate involves the reduction of its aromatic counterpart, methyl indole-5-carboxylate. The resonance-stabilized aromatic system of the indole (B1671886) nucleus presents a challenge, requiring specific catalytic or chemical methods to achieve selective hydrogenation of the pyrrole (B145914) ring.
Heterogeneous catalytic hydrogenation is a well-established, though challenging, method for the reduction of indoles to indolines. acs.org The process typically involves a metal catalyst, such as platinum on carbon (Pt/C), and a source of hydrogen. nih.gov Due to the stability of the indole ring, the reaction often requires an acid activator to protonate the indole at the C-3 position, generating an iminium ion intermediate that is more susceptible to hydrogenation. nih.gov
However, the hydrogenation of substrates like methyl indole-5-carboxylate is comparatively slow. acs.orgnih.gov The electron-withdrawing nature of the carboxylate group at the 5-position deactivates the indole ring, making the reduction more difficult. Consequently, achieving high yields often necessitates increased catalyst loading and higher hydrogen pressure compared to unsubstituted or electron-rich indoles. acs.orgnih.gov A common side reaction is the over-hydrogenation of the indoline (B122111) product to form octahydroindole, which requires careful control of reaction conditions to ensure selectivity. acs.org
Table 1: Representative Conditions for Catalytic Hydrogenation of Indoles
| Parameter | Condition | Source |
| Catalyst | Platinum on Carbon (Pt/C) | acs.orgnih.gov |
| Co-Catalyst/Activator | p-Toluenesulfonic acid (p-TSA) | acs.orgnih.gov |
| Solvent | Water | acs.orgnih.gov |
| Challenge with Substrate | The rate of hydrogenation for methyl indole-5-carboxylate is slow due to the electron-withdrawing substituent, requiring higher catalyst loading. | acs.orgnih.gov |
Chemical reduction using complex metal hydrides offers an alternative to catalytic hydrogenation. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for the reduction of various functional groups. smolecule.com While these reagents are more typically used for reducing esters or ketones, under specific conditions, they can reduce the indole nucleus. For instance, lithium aluminum hydride has been used to reduce indole derivatives to their corresponding indolines. rsc.org The reactivity and selectivity of the hydride reagent are crucial, as the ester group of methyl indole-5-carboxylate is also susceptible to reduction. Careful selection of the reagent and reaction conditions is necessary to favor the reduction of the pyrrole ring over the ester functionality.
A novel and efficient method for the reduction of indoles involves a lanthanide/B(C₆F₅)₃-promoted hydroboration reaction using pinacolborane (HBpin). organic-chemistry.orgutuvolter.fiacs.orgorganic-chemistry.orgnih.gov This approach provides excellent yields for a range of indole substrates, including those with electron-withdrawing groups. organic-chemistry.org The reaction is thought to proceed through the formation of an indole-borane intermediate, which is then reduced by HBpin and other in-situ generated borane (B79455) species. utuvolter.fiacs.orgorganic-chemistry.org This method has shown potential for large-scale synthesis and is applicable to the production of various nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org
Table 2: Optimized Conditions for Lanthanide-Promoted Indole Reduction
| Component | Loading/Condition | Source |
| Lanthanide Catalyst | 10 mol % Y[N(TMS)₂]₃ | organic-chemistry.org |
| Co-Catalyst | 10 mol % B(C₆F₅)₃ | organic-chemistry.org |
| Reducing Agent | Pinacolborane (HBpin) | organic-chemistry.org |
| Additive | 10 mol % p-trifluoromethylaniline (PTFMA) | organic-chemistry.org |
| Solvent | Toluene | organic-chemistry.org |
| Temperature | 50 °C | organic-chemistry.org |
An alternative to reducing an existing indole ring is to construct the indoline core through intramolecular cyclization. These methods build the bicyclic structure from a suitably functionalized acyclic precursor, often involving the formation of a key carbon-nitrogen bond.
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for synthesizing indolines. organic-chemistry.org This method typically starts with a β-arylethylamine substrate that has a directing group, such as picolinamide (B142947) (PA), attached to the nitrogen atom. organic-chemistry.orgorganic-chemistry.org The directing group positions the palladium catalyst in proximity to an ortho C-H bond on the aromatic ring, facilitating a C-H activation and subsequent C-N bond formation to close the five-membered ring. organic-chemistry.org
This approach features high efficiency, mild operating conditions, and tolerance for a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org The use of a removable directing group like picolinamide adds to the synthetic utility of the method. organic-chemistry.org The catalytic cycle is believed to involve a Pd(II)/Pd(IV) mechanism. organic-chemistry.org Beyond palladium, other transition metals like copper have also been used to mediate similar intramolecular C-H aminations. acs.org Furthermore, transition-metal-free approaches, such as iodine-mediated oxidative intramolecular amination, provide another route to indolines via the cleavage of unactivated C(sp³)-H and N-H bonds. nih.gov
Table 3: Typical Reaction Components for Pd-Catalyzed Intramolecular C-H Amination
| Component | Example | Purpose | Source |
| Substrate | Picolinamide (PA)-protected β-arylethylamine | Indoline Precursor | organic-chemistry.org |
| Catalyst | Pd(OAc)₂ | Facilitates C-H activation/C-N coupling | organic-chemistry.org |
| Oxidant | PhI(OAc)₂ | Regenerates the active Pd(II) catalyst | organic-chemistry.org |
| Protecting Group | Picolinamide (PA) | Directing Group | organic-chemistry.org |
Cyclization Reactions Leading to the Indoline Nucleus
Reductive Cyclization of Nitroarenes
The reductive cyclization of nitroarenes stands as a significant strategy for constructing N-heterocycles, including indoles and indolines. This process generally involves the reduction of a nitro group on an aromatic ring that is suitably substituted to allow for an intramolecular cyclization.
One classic example is the Baeyer–Emmerling indole synthesis, which utilizes the reduction of ortho-nitrocinnamic acid. rsc.org The mechanism involves the conversion of the nitro group to a nitroso intermediate, which is pivotal for the formation of the five-membered ring. rsc.org More modern approaches often employ transition metal catalysts to facilitate the reduction of the nitro group using carbon monoxide (CO) or a CO surrogate. Catalysts such as Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ have been used, though often requiring harsh conditions. beilstein-journals.org
To circumvent the need for high-pressure gaseous CO, which requires specialized safety equipment, researchers have developed methods using CO surrogates like formate (B1220265) esters. unimi.it For instance, the palladium-catalyzed reductive cyclization of substituted o-nitrostyrenes can be effectively carried out using phenyl formate. The proposed mechanism involves the formation of an o-nitrosostyrene intermediate, which undergoes intramolecular cyclization to an N-hydroxyindole that is subsequently deoxygenated by another equivalent of CO to yield the final indole product. unimi.it This method has proven tolerant of various functional groups, including esters, amides, and halogens. unimi.it Similarly, the Reissert indole synthesis involves treating ortho-nitrotoluenes with diethyl oxalate, followed by reduction, which leads to cyclization and decarboxylation to form an indole carboxylic acid derivative. rsc.org The activation of the nitro group often proceeds via a single electron transfer from the metal catalyst, a key step that differentiates it from other reducible functional groups and allows for high selectivity. unimi.it
Aza-Michael-Smiles Strategy
A sophisticated and efficient route to C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, structurally related to the target compound, employs a domino reaction sequence involving an aza-Michael addition followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) and subsequent heteroaromatization. nih.govnih.gov This strategy begins with a methyl 2-arylacrylate substrate specifically designed with activating groups on the aromatic ring to facilitate the SNAr reaction. nih.gov
The process is initiated by the conjugate (aza-Michael) addition of a primary amine to the activated acrylate (B77674). This is followed by an intramolecular cyclization where the newly introduced nitrogen attacks the aromatic ring, displacing a leaving group (like fluorine) in an SNAr reaction to form the indoline ring. nih.govnih.gov Although an indoline is the initial cyclized product, oxidative heteroaromatization occurs to furnish the more stable indole scaffold. nih.gov This final oxidation step can proceed even under nominally anhydrous conditions, likely due to dissolved oxygen in the solvent. nih.gov
The reaction is typically performed using equimolar amounts of the acrylate and a primary amine with a base like potassium carbonate in a solvent such as DMF. nih.gov The versatility of this method has been demonstrated with a range of primary amines, yielding the desired indole products in good to excellent yields.
Table 1: Synthesis of C5-Substituted Indole-3-Carboxylates via Aza-Michael-SNAr Strategy This table showcases the reaction of methyl 2-(2-fluoro-5-nitrophenyl)acrylate with various primary amines to yield C5-substituted indole-3-carboxylate (B1236618) derivatives. Data sourced from Molecules (2022). nih.gov
| Amine (RNH₂) | Product | Yield (%) |
|---|---|---|
| n-Hexylamine | Methyl 1-hexyl-5-nitro-1H-indole-3-carboxylate | 80 |
| n-Propylamine | Methyl 5-nitro-1-propyl-1H-indole-3-carboxylate | 92 |
| Isopropylamine | Methyl 1-isopropyl-5-nitro-1H-indole-3-carboxylate | 74 |
| Cyclohexylamine | Methyl 1-cyclohexyl-5-nitro-1H-indole-3-carboxylate | 61 |
| Benzylamine | Methyl 1-benzyl-5-nitro-1H-indole-3-carboxylate | 88 |
Functionalization of Pre-existing Indoline Systems
An alternative to building the heterocyclic core from scratch is the direct functionalization of an existing indoline ring. This approach is often more step-economical, particularly for creating complex derivatives.
C-H Activation Methodologies on Indolines
Direct C-H bond functionalization has emerged as a powerful tool for modifying indoline scaffolds, avoiding the need for pre-functionalized substrates. researchgate.netnih.gov These reactions are typically catalyzed by transition metals like palladium, rhodium, ruthenium, and cobalt, which can selectively activate C-H bonds on the benzene (B151609) portion of the indoline. researchgate.netrsc.org
A common strategy involves the use of a directing group, which is temporarily installed on the indoline nitrogen. This group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. researchgate.net This approach has been used to achieve selective C-H activation at the C4, C5, C6, and C7 positions. researchgate.net For example, a palladium-catalyzed sequential Heck reaction followed by C-H activation and amination with di-tert-butyldiaziridinone has been developed to synthesize indolines. The process is believed to proceed through a palladacycle intermediate. nih.gov Other methods, such as those catalyzed by Rh(III) or Ru(II), have been used for the regioselective hydroarylation and alkenylation of indolines, often employing easily removable directing groups. researchgate.netacs.org
Regioselective Functionalization at C-5 Position
Achieving selective functionalization at the C-5 position of the indoline ring is crucial for the synthesis of this compound and its analogs. Several methodologies have been developed to target this specific site.
One notable method employs Bismuth(III) triflate (Bi(OTf)₃) as a Lewis acid catalyst to promote the regioselective alkylation of indolines at the C-5 position using trichloroacetimidates as alkylating agents. rsc.org Another approach offers a metal-free alternative, using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a promoter and solvent to facilitate the C-5 alkylation of indolines with various aryl aldehydes. This method is highly regioselective and proceeds efficiently for both N-H free and N-protected indolines. nih.gov
Furthermore, direct iodination of the C-5 position has been achieved under metal-free conditions. This reaction provides a versatile handle for further modifications, as aryl iodides are valuable precursors in cross-coupling reactions. researchgate.net These diverse methods provide a toolkit for chemists to introduce substituents specifically at the C-5 carbon of the indoline core.
Table 2: Comparison of Methodologies for Regioselective C-5 Functionalization of Indolines This table summarizes different catalytic systems and conditions for the specific functionalization at the C-5 position of the indoline ring.
| Method | Catalyst / Promoter | Key Features | Source |
|---|---|---|---|
| Alkylation | Bismuth(III) triflate | Lewis acid-catalyzed; Uses trichloroacetimidate (B1259523) alkylating agents. | rsc.org |
| Alkylation | HFIP (metal-free) | Functions as both promoter and solvent; Works for N-H and N-protected indolines. | nih.gov |
| Iodination | Metal-free | Direct iodination via a proposed radical pathway; Mild conditions. | researchgate.net |
Borylation via Iridium-Catalyzed C-H Activation
Iridium-catalyzed C-H borylation is a powerful and increasingly popular method for the functionalization of heterocycles, including indolines. This reaction introduces a boronic ester (such as a BPin group) onto the aromatic ring, which serves as a highly versatile synthetic handle for subsequent cross-coupling reactions to form C-C, C-N, or C-O bonds. rsc.orgrsc.org
The regioselectivity of the borylation can often be controlled by directing groups on the indoline nitrogen. For instance, N-H borylation can direct a subsequent C-H borylation to the C7 position. researchgate.net While directing to the C5 position is less common, the principles of directed C-H activation are well-established. Some protocols have been developed that are ligand-free, simplifying the reaction setup and affording borylated indoles in good yields with high regioselectivity. rsc.org This strategy has been successfully applied in the synthesis of complex natural products like duocarmycin derivatives, where C-H activation at the C7-equivalent position of an indole was a key step. rsc.org The resulting borylated intermediate is stable enough for further reactions but can be readily converted to other functional groups, demonstrating the synthetic utility of this iridium-catalyzed transformation. rsc.orgacs.org
Green Chemistry Approaches in Indoline Synthesis
In line with the principles of sustainable development, green chemistry approaches for indole and indoline synthesis are gaining significant traction. These methods aim to reduce waste, avoid hazardous reagents, use benign solvents, and improve energy efficiency. nih.gov
Key green strategies include:
Use of Greener Solvents: Shifting from traditional organic solvents to more environmentally friendly options like water or ethanol (B145695), or performing reactions under solvent-free conditions. beilstein-journals.orgorientjchem.org
Alternative Energy Sources: Employing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. orientjchem.orgtandfonline.com
Multicomponent Reactions (MCRs): Designing reactions where multiple starting materials are combined in a single step to form a complex product. MCRs are inherently atom-economical and reduce the number of synthetic steps and purification processes. rsc.org
Greener Catalysts: Replacing toxic or expensive metal catalysts with more sustainable alternatives. This includes the use of biocatalysts like enzymes (e.g., α-chymotrypsin), organocatalysts, or highly reusable nanocatalysts. beilstein-journals.orgorientjchem.org
For example, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been achieved using microwave irradiation in water or under solvent-free conditions, often with high yields. orientjchem.org Multicomponent syntheses of the indole core itself have been developed that proceed under mild, metal-free conditions in ethanol, showcasing high atom economy and a convergent approach. rsc.org These methods represent a significant shift towards more sustainable and efficient manufacturing of valuable heterocyclic compounds. nih.gov
Microwave Irradiation Methods
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtandfonline.comopenmedicinalchemistryjournal.com This technique has been successfully applied to various indole syntheses, including classical reactions like the Fischer, Bischler, and Madelung syntheses. nih.gov
Microwave irradiation has also been effectively used in multicomponent reactions to synthesize complex indole derivatives. sioc-journal.cn For example, a three-component domino reaction of phenylglyoxal (B86788) monohydrate, an aromatic amine, and 4-hydroxycoumarin (B602359) under microwave conditions with a catalytic amount of trifluoroacetic acid provides a straightforward route to multi-substituted indoles. sioc-journal.cn Similarly, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized by exposing a neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com One-pot, three-component syntheses of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] have also been achieved with high efficiency under microwave irradiation. rsc.org
The following table summarizes various microwave-assisted syntheses of indole derivatives:
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Bischler Indole Synthesis | Anilines, Phenacyl Bromides | Microwave (560 W), Solvent-free | 2-Arylindoles | 52-75 | sciforum.net |
| Three-Component Domino Reaction | Phenylglyoxal monohydrate, Aromatic amine, 4-Hydroxycoumarin | Trifluoroacetic acid, Microwave | Multi-substituted indoles | High | sioc-journal.cn |
| Palladium-Catalyzed Heterocyclization | Functionalized Anilines | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, Microwave (60°C) | 2-Methyl-1H-indole-3-carboxylates | 94 | mdpi.com |
| One-Pot, Three-Component Synthesis | Hydrazines, DMADs, Isatin, Active methylene (B1212753) compounds | Microwave, Solvent-free | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] | Satisfying | rsc.org |
| Sonogashira Coupling/Cyclization | 2-Iodoaniline, Terminal alkyne, Aryl iodide | PdCl₂(PPh₃)₂, CuI, Microwave (60-90°C) | Polysubstituted indoles | Moderate to Excellent | nih.gov |
Utilization of Sustainable Solvents (e.g., Water, Ionic Liquids)
The use of sustainable solvents is a cornerstone of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. csic.es Ionic liquids (ILs), which are salts with low melting points, offer unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive alternatives to volatile organic compounds. researchgate.netscispace.comnih.gov
Water has been successfully employed as a solvent for the synthesis of various indole derivatives. For instance, the Fischer indole synthesis can be catalyzed by SO3H-functionalized ionic liquids in an aqueous medium, allowing for convenient separation of the indole products and regeneration of the catalyst. rsc.org The synthesis of spiro[indole-quinazoline] derivatives has also been achieved in water using a reusable magnetic nanocatalyst. jsynthchem.com
Ionic liquids have been utilized both as solvents and catalysts in indole synthesis. scispace.com For example, a chloroaluminate ionic liquid can serve as both the solvent and catalyst in the Fischer indole synthesis. scispace.com Task-specific ionic liquids, such as those with sulfonic acid functional groups, have been used as recyclable catalysts for the Michael addition of indoles to electron-deficient olefins. openmedicinalchemistryjournal.com The synthesis of 3-(indol-3-yl)-3-hydroxyindolin-2-ones and symmetrical 3,3-di(indol-3-yl)indolin-2-ones can be controlled by using different ionic liquids as catalyst solvents at room temperature. nih.gov
Nanocatalyst and Green Catalyst Applications
Nanocatalysts and other green catalysts offer significant advantages in organic synthesis, including high catalytic activity, selectivity, and recyclability. mdpi.com These catalysts often enable reactions to proceed under milder conditions and with lower catalyst loadings.
Magnetic nanocatalysts, such as SbCl₃@Fe₃O₄/g-C₃N₄, have been developed for the green synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. Similarly, silver-based magnetic nanocatalysts have proven effective in synthesizing various heterocycles, including those with an indole core, through multicomponent reactions. tandfonline.com Copper oxide nanoparticles have also been employed as a recyclable catalyst for the N-arylation of indoles. researchgate.net
Other green catalysts, such as lactic acid, have been used for the solvent-free synthesis of naphthopyranopyrimidines in good yields and short reaction times. mdpi.com The use of a Lewis acid–surfactant–SiO₂-combined (LASSC) nanocatalyst has been reported for the synthesis of bis(indolyl)methanes under microwave irradiation. tandfonline.com
Multicomponent Reactions and Solvent-Free Conditions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and efficient. arkat-usa.org When combined with solvent-free conditions, MCRs represent a particularly green synthetic strategy.
The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been used to synthesize peptoid derivatives from 3-methyl-1H-indole-5-carboxylic acid, an amine, an aldehyde, and an isocyanide in methanol (B129727) at room temperature.
Solvent-free conditions have been successfully applied to the synthesis of various indole derivatives. For instance, the synthesis of bis(indolyl)methanes can be achieved by grinding indole and an aromatic benzaldehyde (B42025) with a LASSC nanocatalyst under microwave irradiation without any solvent. tandfonline.com Similarly, the synthesis of spiro[indoline-3,5-pyrido[2,3-d:6,5-d']dipyrimidine]-pentaone derivatives has been accomplished using a Fe₃O₄/GO/Au-Ag nanocomposite catalyst under solvent-free conditions. tandfonline.com
Enantioselective Synthesis of Chiral Indoline-5-carboxylate Derivatives
The development of methods for the enantioselective synthesis of chiral indoline derivatives is of great importance due to their prevalence in biologically active molecules. chinesechemsoc.orgsioc-journal.cn Asymmetric catalysis provides the most direct and efficient route to these valuable compounds.
Asymmetric Hydrogenation of Indoles
Asymmetric hydrogenation of indoles is a powerful and atom-economical method for the synthesis of chiral indolines. chinesechemsoc.orgdicp.ac.cnrsc.org This transformation has been successfully achieved using various transition metal catalysts, including those based on iridium, rhodium, and palladium. chinesechemsoc.orgdicp.ac.cn
The iridium-catalyzed asymmetric hydrogenation of unprotected 2-phenyl-1H-indole using a chiral bisphosphine-thiourea ligand (ZhaoPhos) has been shown to produce the corresponding chiral indoline with high yield and excellent enantioselectivity. chinesechemsoc.org This catalytic system is also effective for the hydrogenation of 2-alkyl- and 2,3-disubstituted unprotected indoles. chinesechemsoc.org
Palladium-catalyzed asymmetric hydrogenation of unprotected 3-substituted indoles has been accomplished using a sterically hindered chiral bisphosphine ligand (Wing-Phos), affording chiral 3-substituted indolines in high yields and enantioselectivities. dicp.ac.cn A palladium-catalyzed asymmetric hydrogenation of racemic α-alkyl or aryl-substituted indole-2-acetates via a dynamic kinetic resolution process has also been developed, providing access to chiral indolines with exocyclic stereocenters. acs.org
The following table provides examples of asymmetric hydrogenation of indoles:
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| Unprotected 2-phenyl-1H-indole | Ir/ZhaoPhos | Chiral 2-phenylindoline | 99 | 98 | chinesechemsoc.org |
| Unprotected 3-substituted indoles | Pd/Wing-Phos | Chiral 3-substituted indolines | ≤99 | ≤94.4:5.6 er | dicp.ac.cn |
| Racemic α-aryl-substituted indole-2-acetates | Pd-catalyst/Acid | Chiral indolines with exocyclic stereocenters | Excellent | Excellent | acs.org |
| N-Boc-protected 3-methyl-indole | Ru((R,R)-SINpEt)₂ | Chiral octahydroindole | High | High | nih.gov |
Asymmetric Borylative Dearomatization of Indole-2-carboxylates
Asymmetric borylative dearomatization is a novel strategy for the synthesis of chiral indolines. This reaction involves the dearomatization of the indole ring through the formation of a carbon-boron bond. nih.govibs.re.kr
A copper(I)-catalyzed enantioselective borylative dearomatization of indole-2-carboxylates has been developed. nih.gov This reaction utilizes a chiral bisphosphine-Cu(I) catalyst and a diboron (B99234) reagent to achieve the regio- and enantioselective addition of a borylcopper(I) species to the indole. nih.govccspublishing.org.cn Subsequent diastereoselective protonation of the resulting copper(I) enolate yields chiral indoline derivatives with two consecutive stereogenic centers in excellent diastereo- and enantioselectivity. nih.govccspublishing.org.cn The electron-withdrawing substituent at the 2-position of the indole is crucial for facilitating the addition of the borylcopper(I) species. ccspublishing.org.cn
Metal-free catalytic approaches for the borylative dearomatization of indoles have also been explored, offering a complementary method to transition metal-based systems. nih.gov
Enantioselective Alkene Amination Reactions
Enantioselective intramolecular amination of alkenes represents a powerful and direct approach for the synthesis of chiral indolines. These methods often utilize transition metal catalysts to facilitate the cyclization of tethered aminoalkenes, forming the heterocyclic ring with high levels of stereocontrol.
A notable advancement in this area is the copper-catalyzed enantioselective hydroamination/cyclization of N-sulfonyl-2-allylanilines. nih.gov This method provides an efficient route to enantioenriched 2-methylindolines, which are valuable substructures in medicinal chemistry. nih.gov The reaction employs a copper(II) salt in conjunction with an amino-acid-derived chiral ligand and uses 1,4-cyclohexadiene (B1204751) as a mild hydrogen atom source. nih.gov This approach has achieved the highest enantioselectivity reported for the hydroamination of 2-allylaniline-derived substrates, affording a range of N-sulfonyl-2-methylindolines in up to 90% enantiomeric excess (ee). nih.gov Several of the resulting indoline products are crystalline, which allows for potential further enantiomeric enrichment through recrystallization. nih.gov
The scope of this copper-catalyzed hydroamination has been explored with various substrates. The reaction conditions are generally mild, though they can require elevated temperatures (100-110 °C). nih.gov The choice of the nitrogen-protecting group has been shown to influence the reaction's efficiency. nih.gov
| Substrate (N-Protecting Group) | Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-Ms | [Cu(II)] (15 mol%) + Chiral Ligand | 100 | 65 | 88 |
| N-SO2Ar (Ar = 3,5-di-tert-butyl-4-methoxyphenyl) | [Cu(II)] (20 mol%) + Chiral Ligand | 110 | 62 | 90 |
| N-SES | [Cu(II)] (20 mol%) + Chiral Ligand | 110 | 55 | 89 |
Beyond hydroamination, copper(II)-catalyzed enantioselective alkene aminooxygenation has also been developed by the Chemler group for synthesizing chiral indoline derivatives. ccspublishing.org.cn This reaction utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical (TEMPO) as an oxygen source, leading to the formation of aminooxygenated indoline products. ccspublishing.org.cn Furthermore, this strategy has been expanded into an enantioselective intramolecular alkene amination/intermolecular Heck-type coupling cascade, allowing for the introduction of additional complexity in a single operation. ccspublishing.org.cn
Organocatalytic Approaches (e.g., Intramolecular Michael Addition)
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metal catalysts. The intramolecular aza-Michael addition is a key organocatalytic strategy for the enantioselective synthesis of nitrogen-containing heterocycles, including indolines. nih.govacs.org This reaction involves the conjugate addition of an internal amine nucleophile to an α,β-unsaturated system, creating a new stereocenter as the ring closes.
A highly effective method for the asymmetric synthesis of 2-substituted indolines utilizes bifunctional amino(thio)urea catalysts. nih.gov These catalysts operate through a noncovalent, hydrogen-bonding activation mechanism. nih.gov The thiourea (B124793) moiety activates the α,β-unsaturated ester (the Michael acceptor) via hydrogen bonding, while the tertiary amine group acts as a Brønsted base, deprotonating the aniline (B41778) nitrogen (the Michael donor) to initiate the cyclization. This dual activation mode enables the reaction to proceed with high versatility and enantioselectivity for a wide range of substrates. nih.gov
The reaction conditions are typically mild, proceeding at room temperature in solvents like toluene. The catalyst loading is generally low, making the process efficient. This approach has been successfully applied to the synthesis of various indoline-2-carboxylates.
| Substrate (R group on aniline) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| H | Bifunctional Aminothiourea | Toluene | 95 | 91 |
| 7-Me | Bifunctional Aminothiourea | Toluene | 96 | 92 |
| 7-F | Bifunctional Aminothiourea | Toluene | 98 | 90 |
| 5-Br | Bifunctional Aminothiourea | Toluene | 99 | 93 |
This organocatalytic intramolecular aza-Michael reaction provides a valuable and complementary alternative to metal-catalyzed methods for producing chiral indoline derivatives, underscoring the power of noncovalent interactions in achieving high levels of stereocontrol. nih.govunige.ch
Advanced Reaction Mechanisms and Spectroscopic Analyses of Methyl Indoline 5 Carboxylate Transformations
Mechanistic Investigations of Reaction Pathways
Mechanistic studies are crucial for understanding and optimizing catalytic processes. For methyl indoline-5-carboxylate, investigations have centered on elucidating the intermediates and transition states involved in C-H activation, which is a key step in the functionalization of the indoline (B122111) core.
Palladium catalysis is a powerful tool for C-H functionalization. beilstein-journals.org In the context of indole (B1671886) derivatives, these reactions often proceed with high regioselectivity, enabling the targeted modification of the heterocyclic scaffold. bohrium.com
A key intermediate implicated in the benzylation of indoles is the (η3-benzyl)palladium(II) complex. mdpi.comdntb.gov.ua This intermediate is typically generated in situ from a palladium(0) precursor and a benzyl (B1604629) source, such as benzyl alcohol or benzyl methyl carbonate. mdpi.comnih.gov Mechanistic studies suggest that the (η3-benzyl)palladium(II) complex is the active species that engages in the C-H activation step. mdpi.com The formation of this intermediate from benzyl alcohol is particularly noteworthy as it represents a direct and atom-economical approach to generating the active catalyst, with water as the only byproduct. mdpi.com In this system, water plays a crucial role by activating the hydroxyl group of the benzyl alcohol and stabilizing the resulting hydroxide ion, which facilitates the formation of the cationic Pd(II) species necessary for the subsequent C-H activation. mdpi.com
A plausible mechanism for the C3-benzylation of indoles involves the initial formation of the π-benzyl-Pd intermediate. This is followed by deprotonation of the indole N-H by a base, generating an indolyl anion which then acts as a nucleophile. nih.gov
The (η3-benzyl)palladium(II) intermediate is instrumental in the regioselective activation of the C3–H bond of the indole nucleus. mdpi.com This selectivity is a common feature in the functionalization of indoles, driven by the electronic properties of the heterocyclic ring. Mechanistic studies, including 1H NMR monitoring, have shown deuterium incorporation at the C3-position when the reaction is conducted in D2O, providing evidence for the C-H activation event at this site. mdpi.com
Table 1: Key Features of Palladium-Catalyzed C-H Activation
| Feature | Description | Reference |
| Catalytic Intermediate | (η3-benzyl)palladium(II) complex | mdpi.com |
| Primary Site of Activation | C3–H bond of the indole ring | mdpi.com |
| Mechanism Type | Domino reaction involving C-H activation and benzylic functionalization | mdpi.com |
| Role of Water | Activates benzyl alcohol and stabilizes hydroxide ion | mdpi.com |
Ruthenium catalysts have emerged as highly effective alternatives for C-H activation, often exhibiting unique reactivity and selectivity profiles compared to palladium systems. researchgate.net They are particularly valued for their stability and compatibility with a wide range of functional groups. mdpi.com
A central feature of ruthenium-catalyzed C-H activation is the formation of a metallacycle intermediate. The size of this ring, typically five- or six-membered, is a critical determinant of the reaction's regioselectivity. nih.gov In the case of indole derivatives, the directing group's position on the indole scaffold dictates which C-H bond is presented to the ruthenium center for activation.
For instance, an ester directing group can facilitate the formation of an uncommon six-membered metallacycle, leading to exclusive C3-alkenylation of indole derivatives. nih.gov This high site selectivity is attributed to the geometric constraints imposed by the six-membered ruthenacycle intermediate. nih.gov In contrast, other directing groups might favor the formation of a more common five-membered metallacycle. nih.gov Mechanistic studies provide strong evidence for the formation of these challenging six-membered ruthenacycles in carboxylate-assisted C7-H activation of indoles. nih.gov
The carboxyl group, as present in this compound, can serve as an effective directing group in ruthenium-catalyzed C-H functionalization. mdpi.com This "carboxylate assistance" has been extensively studied and provides a powerful strategy for controlling regioselectivity. mdpi.commdpi.com The carboxylate coordinates to the ruthenium center, positioning the catalyst to activate a specific C-H bond, often in the ortho position.
In the context of indole-5-carboxylic acids, the carboxyl group can direct C-H functionalization at the C4 and C6 positions. mdpi.com Furthermore, carboxylate-assisted ruthenium-catalyzed C7-H activation has been achieved, proceeding through the formation of a six-membered ruthenacycle. nih.gov This approach has enabled amidations and alkenylations at the C7 position under remarkably mild conditions. nih.gov Detailed kinetic studies have elucidated the formation of a ruthenium amide as a key step preceding the C-H bond scission. nih.gov The reaction is believed to proceed through a base-assisted internal electrophilic-type substitution (BIES) mechanism. nih.gov
Table 2: Regioselectivity in Ruthenium-Catalyzed C-H Activation of Indoles
| Directing Group Position | Site of C-H Functionalization | Proposed Intermediate | Reference |
| C3 (Aldehyde) | C4 | Six-membered transition state | mdpi.com |
| C5 (Carboxylic Acid) | C4 and C6 | Not specified | mdpi.com |
| N-Pivaloyl | C7 | Six-membered ruthenacycle | nih.gov |
| C4 (Ester) | C3 | Six-membered ruthenacycle | nih.gov |
Intramolecular Carbene Insertion Reactions
The synthesis of the indoline core via intramolecular carbene insertion into a C-H bond represents a powerful strategy for constructing the C2-C3 bond of the heterocyclic ring. This method typically involves the generation of a metal carbene intermediate from a suitable precursor, which then undergoes an insertion reaction into a proximal C-H bond on the aniline (B41778) ring. For substrates related to this compound, this transformation allows for the creation of a bicyclic system with a high degree of stereocontrol, particularly in asymmetric synthesis.
Research into donor/donor carbenes, which are metal carbenes flanked by two electron-donating groups, has demonstrated their utility in the enantioselective synthesis of various indolines. sioc-journal.cnresearchgate.net The requisite diazo precursors for these carbenes can often be generated in situ from the corresponding hydrazone, enhancing the practicality of the methodology. sioc-journal.cn The reaction is influenced by both steric and electronic factors. For instance, in unsymmetrical aniline substrates, the regioselectivity of the C-H insertion can be a competition between insertion into the more electron-rich C-H bond and the less sterically hindered position. The choice of catalyst, often a chiral rhodium or copper complex, is crucial in dictating the enantioselectivity of the product. researchgate.net Studies have shown that increasing the steric bulk at the insertion site can dramatically enhance the degree of stereoselectivity observed. sioc-journal.cn
Furthermore, enzymatic catalysts have been explored for carbene transfer reactions to functionalize N-substituted indolines. These biocatalytic systems can proceed via a stepwise, radical-mediated mechanism, offering an alternative to traditional transition-metal catalysis for C-H insertion.
Radical Cyclization Mechanisms
Radical cyclization offers a versatile and efficient pathway for the formation of the indoline ring system. These reactions proceed through radical intermediates and are known for their high speed and selectivity, often favoring the formation of five- and six-membered rings. rsc.org A common strategy for synthesizing indoline cores involves a 5-exo-trig radical cyclization. cas.org This process typically involves three main steps: selective generation of a radical, the intramolecular cyclization step, and the quenching of the resulting cyclized radical to form the final product. rsc.org
In the context of forming structures analogous to this compound, a radical can be generated on a side chain attached to the nitrogen of an aniline precursor. This radical then attacks an appropriately positioned double bond, leading to the formation of the five-membered indoline ring. The regioselectivity of the cyclization is governed by Baldwin's rules, with the 5-exo pathway being kinetically favored over a potential 6-endo pathway. cas.orgrsc.org
Interestingly, depending on the stability of the radical intermediates, unexpected reaction pathways can emerge. In some cases, the initial 5-exo-trig cyclization can be followed by a ring-expansion reaction, leading to the formation of a more stable six-membered quinoline structure alongside the expected indoline product. cas.org The propagation of the radical chain can occur through different mechanisms; for instance, 5-exo-trig cyclizations onto the C2 position of an indole precursor are often propagated by hydrogen atom abstraction from a donor like tributyltin hydride. rsc.org
Electro-oxidation Induced Reductive Elimination Pathways
While direct studies on electro-oxidation induced reductive elimination for this compound are specific, the underlying principles can be understood from advancements in C-H activation catalysis, particularly involving high-valent metal intermediates. The key step in many catalytic C-H functionalization cycles is the reductive elimination from a metal center to form the new C-C or C-heteroatom bond. Controlling the pathway of this step is crucial for reaction selectivity and efficiency.
In palladium catalysis, for example, C-H activation often proceeds through a Pd(II) intermediate, which is then oxidized to a high-valent Pd(IV) species. Reductive elimination from this Pd(IV) center generates the final product and regenerates the active Pd(II) catalyst. The challenge lies in directing the reductive elimination to favor the desired bond formation (e.g., C-F, C-O, C-N) over competing pathways. prepchem.com
The selectivity of the reductive elimination pathway can be profoundly influenced by the ligand environment around the metal center. The development of specialized ligands, such as bulky amino amides, has been shown to selectively promote C(sp³)–F reductive elimination from a Pd(IV)–F intermediate while suppressing undesired C(sp³)–O formation. Stereochemical analyses have revealed that different pathways can be operative simultaneously; the desired C–F bond formation may proceed with retention of configuration via an inner-sphere mechanism, while a competing C–O bond formation occurs through an Sₙ2-type mechanism with inversion of configuration. prepchem.com Elucidating these distinct mechanisms is fundamental to rationally designing catalysts that can control reductive elimination and achieve high selectivity in challenging C-H functionalization reactions applicable to complex molecules like substituted indolines.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
The structure of this compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum in deuterated chloroform (CDCl₃), the aromatic protons on the benzene (B151609) ring appear as distinct signals in the downfield region. Specifically, the proton at the C4 position and the proton at the C6 position typically appear as doublets or doublets of doublets, coupled to each other and to the proton at C7. The aliphatic protons of the pyrrolidine (B122466) ring (C2 and C3) resonate in the upfield region as triplets, characteristic of the -CH₂-CH₂- system. The methyl ester protons (-OCH₃) are observed as a sharp singlet, typically around 3.8 ppm, while the N-H proton of the indoline ring gives a broad singlet. sioc-journal.cn
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield. The aromatic carbons (C3a, C4, C5, C6, C7, and C7a) appear in the typical aromatic region (107-156 ppm), while the aliphatic carbons (C2 and C3) and the methyl ester carbon (-OCH₃) are found in the upfield region. sioc-journal.cn
Interactive Data Table: ¹H NMR Data for this compound Solvent: CDCl₃, Reference:
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4, H-6 | 7.77 | dd | J = 4.0, 2.7 Hz |
| H-7 | 6.55 | d | J = 8.6 Hz |
| N-H | 4.30 | brs | - |
| -OCH₃ | 3.86 | s | - |
| H-2 | 3.66 | t | J = 8.6 Hz |
Interactive Data Table: ¹³C NMR Data for this compound Solvent: CDCl₃, Reference:
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 167.5 |
| C-7a | 156.0 |
| C-4 | 130.7 |
| C-6 | 128.7 |
| C-3a | 126.1 |
| C-5 | 119.6 |
| C-7 | 107.4 |
| -OCH₃ | 51.5 |
| C-2 | 47.3 |
Deuterium Incorporation Studies in C-H Activation
Deuterium incorporation studies are a crucial mechanistic tool for investigating C-H activation and other reaction pathways involved in the synthesis and functionalization of indoline derivatives. By replacing hydrogen with its heavier isotope, deuterium, chemists can probe whether a specific C-H bond is broken during a reaction and if that bond-breaking step is rate-determining.
For instance, in transition metal-catalyzed C-H functionalization reactions, performing the reaction in the presence of a deuterium source (like deuterated solvents or reagents) can lead to deuterium incorporation at the site of C-H activation. The observation of H/D exchange indicates that the C-H cleavage step is reversible. This technique has been used to study the mechanism of C7 arylation of indoles, where deuterium labeling experiments confirmed that C-H cleavage is reversible under the catalytic conditions.
Furthermore, the kinetic isotope effect (KIE), determined by comparing the reaction rates of a deuterated and non-deuterated substrate, provides insight into the rate-determining step. A significant KIE value (typically >2) suggests that C-H bond breaking is involved in the slowest step of the reaction. Conversely, a KIE value near 1 indicates that C-H cleavage is fast and not rate-limiting. These studies are essential for optimizing reaction conditions and designing more efficient catalysts for the selective functionalization of the indoline scaffold.
Assignment of Chemical Shifts and Coupling Constants
The precise assignment of signals in the NMR spectra of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
In the ¹H NMR spectrum, the aromatic protons at positions C-4 and C-6 are assigned based on their multiplicity and coupling constants. They appear as a doublet of doublets due to coupling with each other (meta-coupling, small J) and with the C-7 proton (ortho-coupling, larger J). The C-7 proton appears as a doublet, coupled only to the C-6 proton.
The aliphatic protons at C-2 and C-3 of the saturated ring system are assigned based on their chemical environment. The C-2 protons, being adjacent to the nitrogen atom, are typically more deshielded and appear further downfield than the C-3 protons. Both sets of protons appear as triplets, as they are each coupled to the two protons on the adjacent carbon, with a typical vicinal coupling constant (J) of around 8.5-8.6 Hz. The singlet for the three methyl ester protons is readily assigned due to its characteristic chemical shift and integration value of 3H. The broad singlet corresponding to the N-H proton is identifiable by its characteristic shape and its tendency to exchange with D₂O.
The carbon signals are assigned using HSQC, which correlates each carbon atom with its directly attached proton(s), and by comparison with calculated spectra and data from similar indoline structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint." For this compound, the FT-IR spectrum provides definitive evidence for its key structural features, including the secondary amine, the aromatic ring, the aliphatic portions, and the carboxylate group.
Identification of Functional Groups
The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the specific vibrational modes of its functional groups. The indoline ring contains a secondary amine (N-H), which is readily identifiable. The ester functional group (-COOCH₃) gives rise to a strong carbonyl (C=O) stretching absorption, one of the most prominent signals in the spectrum. Additionally, vibrations associated with the benzene ring and the aliphatic C-H bonds of the saturated five-membered ring provide further structural confirmation.
Key vibrational frequencies and their assignments are detailed in the table below. The presence of a sharp, medium-intensity peak in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching of the secondary amine. The C-H stretching vibrations are bifurcated, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the CH₂ groups in the indoline ring and the methyl ester appearing just below 3000 cm⁻¹. The intense carbonyl (C=O) stretch of the saturated ester is typically observed in the 1735-1750 cm⁻¹ range. Further bands corresponding to C-N and C-O stretching, as well as aromatic C=C stretching and C-H bending, complete the spectroscopic profile.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | C₆H₃ Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2960 | Medium |
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium |
| C-N Stretch | Amine | 1250 - 1350 | Medium |
Analysis of Hydrogen Bonding Interactions
The presence of both a hydrogen bond donor (the N-H group of the indoline ring) and hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the ester group) allows for the formation of intermolecular hydrogen bonds in the condensed phase of this compound. These interactions can be observed in the FT-IR spectrum through characteristic changes in the position and shape of the absorption bands.
Specifically, the N-H stretching frequency is sensitive to hydrogen bonding. In a non-interacting (gas phase or dilute solution in a non-polar solvent) environment, the N-H stretch would appear as a sharp band at a higher wavenumber. In the solid state or as a neat liquid, the formation of N-H···O=C hydrogen bonds causes this band to broaden and shift to a lower frequency (a redshift). This shift is a direct consequence of the weakening of the N-H bond as it donates its proton to the oxygen of a neighboring molecule. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network within the sample. For indoline derivatives, these interactions are significant in dictating the supramolecular assembly in the solid state.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecular ion is measured with very high accuracy, allowing for the unambiguous determination of its elemental formula.
For this compound (C₁₀H₁₁NO₂), the monoisotopic mass is calculated to be 177.078979 Da chemspider.com. In an HRMS experiment, typically using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺, with an expected m/z value of approximately 178.0862. The high precision of HRMS allows this measured value to be distinguished from other chemical formulas with the same nominal mass.
Electron ionization (EI) mass spectrometry would generate a molecular ion (M⁺˙) at m/z = 177. This molecular ion is often subject to fragmentation, providing valuable structural information. The fragmentation pattern of this compound is dictated by the stability of the resulting ions. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire carbomethoxy group.
Plausible Fragmentation Pathways:
Loss of a methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond would result in the formation of an acylium ion at m/z 146. This is often a favorable pathway for methyl esters.
[C₁₀H₁₁NO₂]⁺˙ → [C₉H₈NO]⁺ + •OCH₃ (m/z 146)
Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group would lead to a fragment at m/z 118.
[C₁₀H₁₁NO₂]⁺˙ → [C₈H₈N]⁺ + •COOCH₃ (m/z 118)
These fragmentation patterns, summarized in the table below, help to confirm the connectivity of the molecule.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Predicted m/z |
|---|---|---|---|
| Molecular Ion [M]⁺˙ | C₁₀H₁₁NO₂ | 177.078979 | 177 |
| Protonated Molecule [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.086254 | 178 |
| Fragment [M-OCH₃]⁺ | C₉H₈NO⁺ | 146.060040 | 146 |
X-ray Crystallography and Diffraction Studies
While specific experimental crystal structure data for this compound is not widely published, the principles of X-ray crystallography allow for a detailed prediction of its solid-state structure and intermolecular interactions. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice.
Determination of Crystal Structure and Molecular Conformation
An X-ray diffraction experiment on a suitable single crystal of this compound would reveal its crystal system, space group, and unit cell dimensions. The indoline ring system itself is composed of a planar benzene ring fused to a non-planar, saturated five-membered ring. The conformation of this five-membered ring (typically an "envelope" or "twist" conformation) would be precisely determined.
The orientation of the methyl carboxylate substituent relative to the plane of the indoline ring is a key conformational feature. Steric and electronic factors would dictate the torsion angles between the ring and the C(aryl)-C(carbonyl) and O(carbonyl)-C(methyl) bonds. It is expected that the ester group would be nearly coplanar with the aromatic ring to maximize conjugation, though some twisting may occur to alleviate steric strain.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π–π Stacking)
The packing of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. For this compound, the most significant of these is expected to be hydrogen bonding.
Hydrogen Bonds: The secondary amine (N-H) group is a potent hydrogen bond donor. The most likely hydrogen bond acceptor is the carbonyl oxygen (C=O) of the ester group on an adjacent molecule. This would lead to the formation of N-H···O hydrogen bonds. Such interactions are a dominant feature in the crystal structures of related indole and indoline derivatives, often leading to the formation of chains or dimeric motifs that organize the molecules into well-defined supramolecular architectures nih.govnih.gov.
Together, these interactions would create a stable, three-dimensional crystalline framework, the precise nature of which could be fully elucidated by a dedicated X-ray diffraction study.
Polymorphism Studies
Following a comprehensive search of scientific literature, no specific studies detailing the polymorphism of this compound were found. Polymorphism refers to the ability of a solid material to exist in multiple forms or crystal structures. While patent documents mention that related compounds may exist in various polymorphic forms, dedicated research identifying, isolating, or characterizing different polymorphs of this compound is not publicly available at this time.
Computational Chemistry and Theoretical Studies
Detailed computational and theoretical studies specifically focused on this compound are not extensively available in the reviewed scientific literature. The following sections outline the types of analyses that are common in computational chemistry; however, specific data for this compound could not be located.
Density Functional Theory (DFT) Calculations
No dedicated Density Functional Theory (DFT) studies for this compound were identified in available scholarly articles. DFT is a powerful computational method used to investigate the electronic structure of molecules. Such studies provide fundamental insights into the molecule's properties and reactivity. While DFT calculations have been performed on the related aromatic compound, methyl indole-5-carboxylate, this data is not applicable to the saturated heterocyclic ring system of this compound.
Geometry Optimization and Energetic Analysis
Specific research articles detailing the geometry optimization and energetic analysis of this compound using DFT could not be found. This type of analysis is crucial for determining the most stable three-dimensional conformation of the molecule (its equilibrium geometry) and calculating its thermodynamic properties, such as total energy, enthalpy, and Gibbs free energy. Without such studies, precise data on bond lengths, bond angles, and dihedral angles of the optimized structure remains undetermined.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the accessible literature. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. The absence of specific DFT studies means that the energies of these orbitals and the resulting energy gap for this compound have not been computationally characterized.
Molecular Electrostatic Potential (MEP) Mapping
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were located. An MEP map is a visual tool that illustrates the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This analysis is valuable for predicting how the molecule will interact with other reagents and its potential sites for chemical reactions.
Simulation of Spectroscopic Data
There is no available research that presents simulated spectroscopic data (such as IR, Raman, or NMR spectra) for this compound derived from DFT calculations. Computational simulations of spectra are used to complement and aid in the interpretation of experimental data. By calculating theoretical vibrational frequencies or chemical shifts, researchers can make more definitive assignments of the signals observed in laboratory measurements.
Applications of Methyl Indoline 5 Carboxylate and Its Advanced Derivatives in Research
Chemical Building Block in Advanced Organic Synthesis
The indoline (B122111) nucleus is a privileged scaffold in organic chemistry, and the presence of a methyl carboxylate group at the 5-position provides a functional handle for a wide array of chemical transformations. This makes methyl indoline-5-carboxylate a valuable precursor for constructing diverse and complex molecules.
This compound serves as a key intermediate for the synthesis of more complex, fused heterocyclic systems. biosynce.com The dearomatization of indole (B1671886) precursors via cycloaddition reactions is a reliable method for converting simple planar molecules into structurally intricate, stereoselective ring systems. acs.orgpolimi.it
Research has demonstrated that indoles featuring electron-withdrawing groups, such as a methyl carboxylate group at the 5-position, are well-tolerated in these reactions. acs.org For instance, in Zinc(II)-catalyzed formal [4+2] and [3+2] cycloadditions with 1,2-diaza-1,3-dienes, substituted indoles efficiently produce polycyclic fused indoline frameworks. polimi.it This methodology allows for the synthesis of diverse scaffolds, including:
Tetrahydro-1H-pyridazino[3,4-b]indoles polimi.it
Tetrahydropyrrolo[2,3-b]indoles polimi.it
These complex scaffolds are central molecular architectures found in nature and pharmaceuticals, and their synthesis is crucial for exploring new chemical and biological spaces. polimi.it
The core structure of this compound is frequently used as a building block to create a variety of functionalized derivatives. biosynce.com The indoline scaffold itself is a significant component in numerous biologically active compounds, making the synthesis of its derivatives a key focus in organic and medicinal chemistry. ekb.eg
The ester group at the 5-position can be modified or used as a directing group for further reactions, allowing for the introduction of diverse functionalities onto the indoline ring. Synthetic methods often focus on creating these derivatives through processes like intramolecular aryl C-N bond formation, which can be catalyzed by metals such as iron and copper to yield a wide range of benzo-fused heterocycles. acs.org The ability to prepare this compound from its indole precursor, methyl indole-5-carboxylate, is a well-established transformation that provides access to this versatile starting material. scientificlabs.co.uksigmaaldrich.comchemicalbook.com
Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. Indole-based scaffolds are important substrates in MCRs for generating medicinally relevant heterocyclic compounds. rsc.org
For example, MCRs involving indole derivatives have been used to synthesize piperidine-fused indole chemotypes that resemble natural alkaloids. An MCR between an N-substituted indole, methyl glycine (B1666218) ester, and formaldehyde (B43269) can yield γ-tetrahydrocarboline derivatives in excellent yields. Another approach uses 3-methylindole, formaldehyde, and an amine hydrochloride salt to construct indole-fused seven-membered heterocycles, such as oxadiazepine derivatives. rsc.org These reactions highlight the utility of the indole/indoline core in rapidly building molecular complexity.
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Indole derivatives are frequently used as substrates in these transformations. Specifically, methyl indole-5-carboxylate, the direct precursor to the indoline title compound, can participate in cross dehydrogenative coupling reactions. sigmaaldrich.comsigmaaldrich.com
In a similar vein, research on iron-catalyzed oxidative cross-coupling reactions has shown that electron-deficient indoles, such as methyl 1H-indole-6-carboxylate and 1H-indole-5-carbonitrile, are viable substrates. nih.gov These compounds successfully couple with quinoxalinones, demonstrating that the presence of an electron-withdrawing group is compatible with this type of transformation. This suggests the potential for this compound and its derivatives to be employed in similar C-H functionalization and cross-coupling strategies to create more elaborate molecular structures. nih.govmdpi.com
Applications in Medicinal Chemistry Research
The indoline scaffold is a core component of many biologically active compounds, making this compound a molecule of significant interest in drug discovery and development. ekb.eg Its role as a key intermediate allows for the synthesis of a wide range of potential therapeutic agents.
This compound is utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer and antiepileptic drugs. biosynce.comalfa-chemistry.com Its precursor, methyl indole-5-carboxylate, is also recognized as a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders and cancer. chemimpex.comottokemi.com The structural framework of these molecules allows for modifications that can enhance biological activity, making them valuable assets in the drug discovery pipeline. chemimpex.com
The following table summarizes some of the documented research applications of this compound and its direct precursors in medicinal chemistry.
| Application Area | Compound Type | Role |
| Oncology | Anti-cancer drugs | Intermediate biosynce.com |
| Neurology | Antiepileptic drugs | Intermediate for synthetic experiments alfa-chemistry.com |
| General Pharmaceuticals | Active Pharmaceutical Ingredients (APIs) | Key Intermediate chemimpex.comottokemi.com |
| Neurological Disorders | Therapeutics | Key Intermediate chemimpex.com |
Rational Drug Design and Scaffold Modification
The indoline ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. mdpi.comresearchgate.net this compound provides a valuable starting point for rational drug design, where its structure is systematically modified to optimize interaction with a specific biological target. The ester group at the 5-position and the nitrogen atom of the indoline ring are key handles for chemical modification, allowing for the introduction of various substituents to explore the chemical space and enhance pharmacological activity. chemimpex.com
Scaffold modification of the indoline core is a common strategy in the development of novel therapeutic agents. For instance, researchers have modified the indoline scaffold to create inhibitors for various enzymes and receptors. nih.gov In one study, an in-house library of compounds was screened, leading to the identification of an indoline derivative as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. acs.org This initial hit guided the design and synthesis of new analogues with improved activity. The versatility of the indoline scaffold allows for its incorporation into more complex molecular architectures, such as spirooxindoles, which have shown remarkable antiproliferative activity. mdpi.com
The synthesis of various indoline derivatives often starts from commercially available precursors, which are then subjected to a series of chemical reactions to build the desired molecular complexity. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed intramolecular amination of β-arylethylamine substrates provides an efficient route to indoline compounds. organic-chemistry.org These synthetic strategies enable the creation of diverse libraries of indoline-based compounds for screening and lead optimization in drug discovery programs.
Structure-Activity Relationship (SAR) Studies of Indoline Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For indoline derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective biological effects. nih.govacs.org These studies typically involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity.
In another study focusing on inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer, SAR studies of indoline and 3-azaindoline scaffolds were explored. nih.gov This led to the identification of lead compounds with good potency in cellular and whole blood assays. Similarly, SAR studies of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were conducted to explore their inhibitory activities against NF-kappaB, a key regulator of inflammation and cell survival. nih.gov These studies highlight the importance of systematic structural modification in optimizing the therapeutic potential of indoline-based compounds. researchgate.netresearchgate.net
| Compound Series | Target | Key SAR Findings | Reference |
| Bisindole derivatives | HIV-1 gp41 | Linkage between indole rings and benzyl (B1604629) ring substituents are critical for activity. | nih.govacs.org |
| Indoline and 3-azaindoline derivatives | IDO1 | Scaffold type and substitutions influence potency in cellular and whole blood assays. | nih.gov |
| Indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | NF-kappaB | Substituents on the phenylamide ring and the indoline nitrogen affect inhibitory activity. | nih.gov |
Design of Enzyme Inhibitors and Receptor Ligands
The indoline scaffold has proven to be a valuable template for the design of potent and selective enzyme inhibitors and receptor ligands. acs.org this compound can be elaborated into a wide range of derivatives that target specific enzymes and receptors involved in various diseases. sigmaaldrich.com
Enzyme Inhibitors: Indoline-based compounds have been developed as inhibitors for a variety of enzymes. For instance, dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways, have been designed based on an indoline scaffold. acs.org These dual inhibitors showed remarkable anti-inflammatory efficacy in preclinical models. In the field of oncology, indole derivatives have been synthesized as inhibitors of tubulin polymerization, a critical process in cell division. nih.gov Other targeted enzymes include lysine-specific demethylase 1 (LSD1) and thioredoxin reductase (TrxR), both of which are important targets in cancer therapy. nih.gov
Receptor Ligands: The structural features of the indoline ring allow it to interact with various receptors. For example, indole-containing compounds have been investigated as ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for neurological and psychiatric disorders. rsc.org The nitrogen atom in the indoline ring can act as a hydrogen bond acceptor or donor, contributing to the binding affinity and selectivity of the ligand for its target receptor. rsc.org
| Target | Compound Type | Therapeutic Area | Reference |
| 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) | Indoline derivatives | Inflammation | acs.org |
| Tubulin | Indole-chalcone derivatives | Cancer | nih.gov |
| Lysine-Specific Demethylase 1 (LSD1) | Indole derivatives | Cancer | nih.gov |
| Dopamine and Serotonin Receptors | Indole-based compounds | Neurological Disorders | rsc.org |
Compounds Targeting Specific Biological Pathways
Beyond targeting individual enzymes or receptors, indoline derivatives are being developed to modulate specific biological pathways implicated in disease. chemimpex.comnih.gov This pathway-centric approach allows for a more comprehensive therapeutic intervention.
In cancer research, indole derivatives have been shown to target multiple pathways involved in tumor growth and survival. mdpi.comresearchgate.netnih.gov For example, certain indole compounds can induce apoptosis (programmed cell death) in cancer cells by targeting topoisomerase IIα, an enzyme essential for DNA replication. researchgate.netmdpi.com Others have been designed to inhibit signaling pathways driven by growth factors like the epidermal growth factor receptor (EGFR). tandfonline.com A novel indole derivative, MA-35, was found to attenuate renal fibrosis by inhibiting both the TNF-α and TGF-β1 signaling pathways, demonstrating the potential for multi-pathway targeting. core.ac.uk
The anti-inflammatory properties of some indoline derivatives are also linked to their ability to modulate key signaling pathways. As mentioned, inhibition of the NF-kappaB pathway is a key mechanism by which some indoline compounds exert their anti-inflammatory effects. nih.gov
Emerging Applications in Materials Science
While the primary focus of research on this compound and its derivatives has been in the life sciences, there are emerging applications for these compounds in the field of materials science. chemimpex.com
Precursors for Electroactive Polymer Films (e.g., Poly(indole-5-carboxylic-acid))
Conducting polymers are a class of materials that possess both the electrical properties of metals and the processing advantages of polymers. Poly(indole-5-carboxylic acid) is an example of a conducting polymer that can be synthesized from indole-5-carboxylic acid, which can be derived from this compound. chempedia.info These polymer films are electroactive, meaning their electrical properties can be modulated by an applied voltage.
Poly(indole-5-carboxylic acid) films have been used for the covalent immobilization of enzymes, such as tyrosinase. The immobilized enzyme retains its catalytic activity, demonstrating the potential of these films as platforms for biosensors and biocatalytic devices. chempedia.info The carboxylic acid groups on the polymer backbone provide convenient sites for attaching biomolecules. The electrochemical properties of poly(indole-5-carboxylic acid) can be tuned by changing the pH, which affects the protonation state of the carboxylic acid groups. chempedia.info
Synthesis of Dyes and Pigments
Indole and its derivatives have a long history in the synthesis of dyes and pigments, with indigo (B80030) being the most famous example. mdpi.comresearchgate.net The extended π-conjugated system of the indole ring is responsible for its chromophoric properties. This compound can serve as a precursor for the synthesis of novel dyes. chemimpex.com
A series of azo disperse dyes have been synthesized using indoline as a coupling component. rsc.org These dyes exhibit a range of colors from yellow to red and have been shown to have good fastness properties when applied to polyester (B1180765) and nylon fabrics. rsc.org The synthesis of indigoid dyes from simple indole precursors using enzymatic methods is also an area of active research, offering a more environmentally friendly alternative to traditional chemical synthesis. mdpi.comresearchgate.net
Future Directions and Research Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The imperative to develop chemical processes that are both efficient and environmentally benign has driven significant innovation in synthetic organic chemistry. For a valuable building block like methyl indoline-5-carboxylate, future research will concentrate on refining existing synthetic routes and discovering new ones that adhere to the principles of green chemistry, catalytic efficiency, and atom economy.
The synthesis of indole (B1671886) and indoline (B122111) derivatives is increasingly benefiting from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net Future methodologies for preparing this compound are expected to move away from conventional methods that often require harsh conditions or toxic reagents. Research is likely to expand on the use of alternative energy sources such as microwave irradiation and ultrasound, which can accelerate reaction times and improve yields. researchgate.net
Furthermore, the choice of solvent is a critical aspect of sustainable synthesis. The development of protocols that utilize water, ionic liquids, or solvent-free reaction conditions will be a key area of focus. researchgate.net For instance, procedures that employ recyclable catalysts or reagents in benign solvents represent a more sustainable approach. nih.gov The application of multicomponent reactions, which allow for the construction of complex molecules like functionalized indolines in a single step from multiple starting materials, also aligns with the goals of green chemistry by reducing the number of synthetic steps and purification processes required. researchgate.net
Many biologically active molecules derived from indoline are chiral, meaning their therapeutic efficacy is often dependent on their specific three-dimensional structure. Therefore, the development of catalytic asymmetric methods to produce enantiomerically pure 2-substituted or other chiral indolines is a significant research frontier. nih.govrsc.org Future work on this compound will likely involve the design and application of novel chiral catalysts that can control the stereochemical outcome of key synthetic steps.
Innovations in this area include the use of bifunctional organocatalysts, such as amino(thio)urea derivatives, which activate substrates through non-covalent interactions like hydrogen bonding to mediate reactions with high versatility and enantioselectivity. nih.gov Similarly, chiral aminophosphine (B1255530) and amidophosphine catalysts have shown promise in mediating reactions like the double-Michael addition to form complex indoline structures. mdpi.com Synergistic catalysis, combining multiple catalytic systems (e.g., Copper/Iridium), offers another sophisticated strategy for accessing enantioenriched indolizine (B1195054) and potentially indoline derivatives through cascade reactions. researchgate.net The goal is to develop scalable processes that provide access to specific stereoisomers of this compound derivatives with high enantiomeric excess (ee). rsc.org
Table 1: Examples of Catalytic Systems in Asymmetric Synthesis
| Catalytic Approach | Catalyst Type | Reaction Type Mediated | Potential Application for Indolines |
|---|---|---|---|
| Organocatalysis | Bifunctional Amino(thio)urea | Intramolecular aza-Michael Addition | Synthesis of 2-substituted chiral indolines nih.gov |
| Organocatalysis | Chiral Aminophosphines | Double-Michael Reaction | Enantioselective indoline synthesis mdpi.com |
| Metal Catalysis | Palladium-based | Asymmetric Hydrogenation | Synthesis of optically active indolines rsc.org |
| Synergistic Catalysis | Copper/Iridium Complexes | Allylation/Friedel-Crafts Cascade | Assembly of complex fused indolizine/indoline systems researchgate.net |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. chim.it For the this compound scaffold, this approach offers direct routes to introduce new substituents onto the molecule's core structure. The indole ring system has multiple C-H bonds that can be targeted, including those on the pyrrole (B145914) core (C2, C3) and the less reactive benzene (B151609) core (C4-C7). chim.itrsc.org
Future research will focus on developing new catalyst systems and directing group strategies to achieve high regioselectivity, particularly at the C4, C5, C6, and C7 positions of the indoline ring. chim.itnih.gov Transition-metal catalysts, especially those based on palladium and rhodium, have been instrumental in mediating a wide range of C-H functionalization reactions, including arylation, alkenylation, and annulation. rsc.orgnih.gov Cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds, are particularly promising for their efficiency. chim.it The development of enantioselective C-H functionalization, using chiral catalysts, will be a key objective to synthesize complex, non-racemic indoline derivatives directly. nih.gov
Advanced Computational Studies for Predictive Modeling
The integration of computational chemistry and data science is revolutionizing how chemical research is conducted. For a molecule like this compound, these tools can accelerate the discovery of new synthetic routes and identify promising derivatives for therapeutic applications, significantly reducing the time and cost associated with experimental work.
Machine learning (ML) is rapidly becoming an indispensable tool for predicting the outcomes of chemical reactions and optimizing reaction conditions. beilstein-journals.orgpharmaceutical-technology.com By training algorithms on vast databases of published chemical reactions, ML models can learn complex relationships between reactants, reagents, and outcomes. nih.govresearchgate.net For the synthesis of this compound and its derivatives, ML can predict key parameters such as product yield, selectivity, and the most suitable catalysts, solvents, and temperatures. pharmaceutical-technology.comnih.gov
Several ML algorithms, including Random Forest, Kernel Ridge Regression, and Neural Networks, have been successfully applied to predict the results of complex transformations like the C-H activation of indoles. francis-press.com Future applications will involve developing more accurate "global" models that can suggest viable conditions for entirely new reactions, as well as "local" models that can fine-tune conditions for a specific reaction class to maximize yield and selectivity. beilstein-journals.org This data-driven approach will guide experimentalists, minimizing trial-and-error and accelerating the development of efficient synthetic pathways.
Table 2: Applications of Machine Learning in Chemical Synthesis
| ML Algorithm | Prediction Target | Context of Application | Reference |
|---|---|---|---|
| Random Forest | Reaction Yield & Selectivity | C-H Activation of Indoles | francis-press.com |
| Neural Networks | Catalysts, Solvents, Reagents, Temperature | General Organic Transformations | nih.gov |
| Support Vector Regression | Energy Barrier & Selectivity | C-H Activation Reactions | francis-press.com |
| K Nearest Neighbor | Energy Barrier & Selectivity | C-H Activation Reactions | francis-press.com |
High-throughput virtual screening (HTVS) is a computational technique used extensively in the early stages of drug discovery to identify promising "hit" compounds from large digital libraries. jst.go.jpnih.govdigitellinc.com The this compound structure can serve as a scaffold to generate vast virtual libraries of related compounds. These virtual molecules can then be computationally evaluated for their potential to bind to specific biological targets, such as enzymes or receptors implicated in disease. nih.gov
The process typically involves molecular docking, where algorithms predict the preferred orientation and binding affinity of a ligand to a protein target. nih.gov This allows researchers to screen millions or even billions of compounds in silico, far more than would be feasible to synthesize and test physically. digitellinc.com By combining techniques like pharmacophore modeling and molecular docking, HTVS protocols can efficiently filter large databases to identify novel chemotypes with a higher probability of being active. nih.gov This approach has been successfully used to discover indole derivatives as inhibitors for targets like indoleamine 2,3-dioxygenase 1 (IDO1) and dihydrofolate reductase (DHFR). jst.go.jpnih.gov Future efforts will leverage HTVS to explore the therapeutic potential of the this compound scaffold against a wide array of diseases.
Interdisciplinary Research with Biological and Materials Sciences
New Therapeutic Applications Beyond Current Scope
While the indoline core is present in numerous established drugs, its therapeutic potential is far from exhausted. researchgate.netmdpi.com Future work will focus on developing novel indoline-based compounds, including derivatives of this compound, as multi-targeted agents for complex diseases like cancer and neurodegenerative disorders. mdpi.comresearchgate.net The versatility of the indoline scaffold allows it to interact with a wide range of biological targets, including protein kinases, tubulin, and G-protein coupled receptors. nih.govmdpi.com
Emerging research highlights the potential for indoline derivatives in several innovative therapeutic areas:
Dual-Target Inhibitors: Researchers are actively designing indoline-based molecules that can simultaneously inhibit multiple pathways. For instance, dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) have shown significant anti-inflammatory efficacy in preclinical models. nih.gov
Antitubercular Agents: The indoline framework is being explored for the development of new drugs against tuberculosis, with some derivatives showing potent activity against drug-sensitive and drug-resistant Mycobacterium strains by inhibiting novel targets like MmpL3. nih.gov
Anticancer Mechanisms: Novel indoline derivatives are being developed to target various mechanisms in cancer cells, including the inhibition of histone deacetylase (HDAC) and inosine (B1671953) monophosphate dehydrogenase (IMPDH), which are crucial for cancer cell proliferation. mdpi.com Spiro-indoline compounds, in particular, have been shown to induce reactive oxygen species (ROS) in cancer cells, leading to cell death. nih.gov
| Therapeutic Target Class | Specific Examples | Potential Disease Application |
| Enzymes | Protein Kinases, 5-LOX, sEH, IMPDH | Cancer, Inflammation, Metabolic Disorders |
| Structural Proteins | Tubulin | Cancer |
| Membrane Proteins | MmpL3 Transporter | Tuberculosis |
| Receptors | G-Protein Coupled Receptors (GPCRs) | Various Neurological and Metabolic Diseases |
This table is based on data from current research into indoline scaffold derivatives. mdpi.comnih.govnih.gov
Exploration of Indoline-Based Materials with Tailored Properties
The unique electronic and optical properties of the indoline structure make it a valuable component for advanced materials. wikipedia.orgtaylorfrancis.com Interdisciplinary research is leveraging this potential to create novel materials for applications in organic electronics. wikipedia.orgacs.org
Organic Solar Cells (OSCs): Indoline-based dyes are used as light harvesters in dye-sensitized solar cells (DSCs) due to their high molar extinction coefficients. researchgate.net Furthermore, indole-based carbonized polymer dots have been used to dope (B7801613) the electron transport layer in OSCs, improving device performance. acs.org
Organic Field-Effect Transistors (OFETs): The tunable semiconducting properties of polymers containing the indoline motif are being explored for use in OFETs, a key component of flexible and low-cost electronics. wikipedia.orgtaylorfrancis.com
Electron Donor Materials: In materials science, stronger electron-donating molecules are sought to improve the efficiency of devices. Fluorenyl indoline has been identified as a highly efficient electron donor for use in concerted companion dyes, enhancing light-harvesting and photocurrent in solar applications. acs.org
Addressing Regioselectivity and Stereocontrol Challenges
The biological activity and material properties of indoline derivatives are highly dependent on their specific chemical structure, including the precise placement of functional groups (regioselectivity) and their three-dimensional arrangement (stereocontrol). acs.orgresearchgate.net A significant challenge and future direction in synthetic chemistry is the development of methods to control these features with high precision.
Regioselectivity: Controlling where a chemical group attaches to the indoline ring is often difficult. researchgate.net Modern synthetic methods, such as nickel/photoredox dual catalysis, are being developed to achieve highly regioselective synthesis of 3-substituted indolines from simple starting materials. mit.edu Other strategies involve the dearomative arylboration of indoles, which can selectively produce C2- or C3-borylated indolines depending on the reaction conditions. acs.org The development of reactions that can overcome the inherent reactivity patterns of the indoline nucleus is a key area of ongoing research. acs.org
Stereocontrol: Many bioactive molecules exist as stereoisomers (mirror images) where only one form has the desired effect. Creating a single, desired stereoisomer is a major hurdle. Gold-catalyzed cascade cyclization reactions have been shown to produce complex, fused tetracyclic indolines with a high degree of stereoselectivity. nih.gov Another approach, the interrupted Fischer indolization, can create two stereogenic centers in a single reaction, offering a convergent and efficient route to complex indoline structures. nih.gov
Future advancements in catalysis and reaction design will be crucial for synthesizing novel and complex this compound derivatives, unlocking their full potential in both medicine and materials science. sciencedaily.comchemrxiv.org
Q & A
Q. What are the standard synthetic routes for methyl indoline-5-carboxylate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via reduction of methyl indole-5-carboxylate. In one protocol, methyl indole-5-carboxylate is reacted with sodium cyanoborohydride in acetic acid, achieving 93% yield under mild conditions . Alternative routes involve copper-catalyzed amidation, where reaction temperature and ligand choice (e.g., chiral bisoxazoline ligands) critically influence enantioselectivity and yield . Optimization should prioritize pH control (e.g., acetic acid for protonation), inert atmosphere for moisture-sensitive reagents, and recrystallization (e.g., EtOAc/hexane) to improve purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Key characterization includes H NMR to confirm indoline ring saturation (e.g., absence of aromatic protons at δ 7.0–8.5 ppm) and ester group integrity (singlet for OCH at δ 3.7–3.9 ppm). In one study, H NMR (500 MHz, CDCl) showed distinct signals at δ 4.26–4.08 ppm (indoline CH) and δ 3.91 ppm (ester OCH) . Mass spectrometry (ESI-MS) and IR (C=O stretch at ~1700 cm) further validate molecular weight and functional groups. For purity, HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can computational chemistry predict hydrogen-bonding interactions and reactivity of this compound in supramolecular assemblies?
Density functional theory (DFT) with B3LYP or M06-2X functionals models hydrogen-bonding patterns. For this compound, the indoline NH group acts as a hydrogen-bond donor, while the ester carbonyl is an acceptor. Graph set analysis (e.g., Etter’s rules) can classify motifs like or , aiding crystal engineering . Solvent effects (e.g., dielectric constant in PCM models) refine predictions of dimerization trends in polar aprotic solvents .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in anti-proliferative activity (e.g., HCT116 vs. other cell lines) require rigorous statistical validation. Use one-way ANOVA with post-hoc t-tests () and standardized protocols (e.g., NCI-60 panel dosing) . Cross-reference in vitro IC values with pharmacokinetic data (e.g., plasma stability) to distinguish intrinsic activity from bioavailability limitations. Tabulate dose-response curves and truncate outliers using predefined criteria (e.g., >50% tumor volume endpoint) .
Q. How do reaction mechanisms differ in transition-metal-catalyzed functionalization of this compound?
In Cu-catalyzed asymmetric amidation, ligand cooperativity (e.g., bisoxazoline) directs regioselectivity at the indoline C3 position via π-π stacking and steric effects . Mechanistic studies using C isotope labeling or in situ IR spectroscopy can track intermediates. For electrochemical trifluoromethylation, Mn-mediated pathways favor radical propagation, requiring controlled potentials (−1.2 V vs. Ag/AgCl) to avoid over-oxidation .
Methodological Guidelines
- Synthesis Reproducibility : Document reaction parameters (e.g., stoichiometry, inert gas flow rate) and purification steps (e.g., column chromatography gradients) per Beilstein Journal guidelines .
- Data Reporting : Use tables for comparative yields (e.g., Table 1 in ) and supplement with crystallographic CIF files for structural validation .
- Statistical Rigor : Apply truncation rules for in vivo tumor studies and report SEM for triplicate experiments .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
